Pyrene-2,7-dicarbonitrile is a polycyclic aromatic compound characterized by the presence of two cyano groups at the 2 and 7 positions of the pyrene skeleton. This compound is notable for its unique electronic properties and potential applications in various fields, including organic electronics and materials science. Pyrene itself is a four-ring polycyclic aromatic hydrocarbon, and the introduction of cyano groups significantly alters its chemical reactivity and photophysical characteristics.
The synthesis of pyrene-2,7-dicarbonitrile can be achieved through several methods:
Pyrene-2,7-dicarbonitrile has several potential applications:
Studies on the interactions of pyrene-2,7-dicarbonitrile with various substrates have highlighted its ability to form complexes with metal ions and other organic molecules. These interactions are often characterized by changes in fluorescence or absorption spectra, making it a valuable tool for sensing applications. The compound's ability to form excimers (aggregates of excited-state molecules) also enhances its utility in supramolecular chemistry.
Several compounds share structural similarities with pyrene-2,7-dicarbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyrene | Base structure without functional groups | Simple polycyclic aromatic hydrocarbon |
| Pyrene-1-carbonitrile | One cyano group at position 1 | Less electron-withdrawing effect compared to dicarbonitrile |
| Pyrene-4,5-dicarbonitrile | Cyano groups at different positions | Potentially different electronic properties |
| 1,8-Dicyanopyrene | Cyano groups at positions 1 and 8 | May exhibit different photophysical properties |
Pyrene-2,7-dicarbonitrile stands out due to its specific positioning of cyano groups that enhance its reactivity and electronic characteristics compared to other derivatives.
The functionalization of pyrene, a 16-π-electron PAH, has been a focal point of organic chemistry since the mid-20th century. Early work focused on monosubstituted derivatives, particularly at the 1-position, due to the relative ease of electrophilic substitution. However, the discovery of regioselective borylation and cross-coupling strategies in the 2010s revolutionized access to 2- and 2,7-substituted pyrenes. Pyrene-2,7-dicarbonitrile represents a paradigm shift in this landscape, as its electron-withdrawing nitrile groups induce significant bathochromic shifts in absorption/emission spectra while maintaining high thermal stability.
The synthesis of 2,7-disubstituted pyrenes initially faced challenges due to the symmetry-equivalent 2- and 7-positions, which complicated regiocontrol. Breakthroughs in iridium-catalyzed C-H borylation enabled precise functionalization, as demonstrated by the preparation of 2,7-bis(Bpin)pyrene (Bpin = pinacolboronate), a key precursor for dicarbonitrile derivatives.
The 2,7-substitution pattern in pyrene derivatives confers distinct advantages over other positional isomers:
Transition metal-catalyzed carbon-hydrogen activation has emerged as a transformative methodology for the selective functionalization of pyrene derivatives, offering direct access to substituted compounds without the need for pre-functionalized starting materials [1] [2]. The development of these methodologies has enabled chemists to overcome the traditional limitations associated with electrophilic aromatic substitution reactions, which typically favor positions 1, 3, 6, and 8 in pyrene scaffolds [3] [4].
Ruthenium(II) complexes have demonstrated exceptional capability in mediating direct carbon-hydrogen functionalization of pyrene derivatives through regioselective activation mechanisms [5] [6]. The catalytic cycle typically involves acetate-assisted carbon-hydrogen activation as the rate-determining step, with activation energies ranging from 19.9 to 26.0 kilocalories per mole depending on the specific substitution pattern [6] [7].
Recent computational studies have revealed that ruthenium-mediated functionalization proceeds through a well-defined mechanistic pathway involving initial coordination of the pyrene substrate to form a ruthenacycle intermediate [7] [8]. The formation of this ruthenacycle occurs via oxidative addition with an activation barrier of approximately 19.9 kilocalories per mole, followed by subsequent alkynylation or cyanation steps with lower energy requirements of 13.5 kilocalories per mole [6] [7].
Experimental investigations have demonstrated that ruthenium(II) catalysts exhibit remarkable selectivity for peri-position functionalization in pyrene systems, with the coligand environment playing a crucial role in determining the reaction outcome [8]. Studies utilizing benzothiazolyl-hydrazone derivatized pyrene have shown that chloride and hydride coligands can direct carbon-hydrogen activation to either four-membered or five-membered metallacycle formation, respectively [8].
Table 1: Ruthenium(II)-Catalyzed Carbon-Hydrogen Activation Parameters
| Catalyst System | Activation Energy (kcal/mol) | Temperature (°C) | Reaction Time (h) | Selectivity | Reference |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | 19.9 | 80-120 | 2-4 | peri-selective | [6] |
| Ru(II)-hydrazone | 26.0 | 100-140 | 4-8 | ortho-selective | [8] |
| Ru(II)-acetate | 20.0 | 110-130 | 3-6 | peri-selective | [7] |
The synthetic utility of ruthenium-mediated strategies has been further enhanced through the development of pyrene-functionalized ruthenium nanoparticles, which exhibit enhanced catalytic activity due to extended intraparticle conjugation effects [9] [10]. These nanoparticle systems demonstrate superior performance in carbon-hydrogen functionalization reactions compared to their monomeric counterparts, with improved substrate scope and functional group tolerance [10].
Iridium-catalyzed borylation represents one of the most significant methodological advances in pyrene functionalization, providing access to versatile borylated intermediates that serve as precursors for subsequent cyanation reactions [11] [12]. The regiospecific direct carbon-hydrogen borylation of pyrene using iridium-based catalysts has been extensively studied, with the combination of [Ir(μ-OMe)(cyclooctadiene)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine emerging as the most effective catalytic system [13] [12].
The mechanism of iridium-catalyzed borylation involves the formation of a five-coordinate iridium trisboryl complex as the active catalytic species [14] [15]. This intermediate undergoes oxidative addition with pyrene carbon-hydrogen bonds, followed by reductive elimination to generate the desired borylated products [16] [17]. The selectivity of this transformation is primarily governed by steric factors, with the iridium catalyst preferentially targeting the sterically accessible 2 and 7 positions of pyrene [11] [15].
Detailed mechanistic investigations have revealed that the borylation reaction proceeds through an irreversible pathway for pyrene substrates, contrasting with the reversible behavior observed for simpler aromatic compounds [15]. The kinetic selectivity can be influenced by the electronic properties of the ligand system, with more electron-donating ligands generally providing higher ratios of 2,7-diborylated products [15].
Table 2: Iridium-Catalyzed Borylation Optimization Data
| Ligand System | Catalyst Loading (mol%) | Temperature (°C) | Yield 2-Borylpyrene (%) | Yield 2,7-Diborylpyrene (%) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|---|
| dtbpy | 2.5 | 80 | 65 | 81 | 1.8:1 | [12] |
| dmbpy | 20 | 80 | 30 | 40 | 2.2:1 | [15] |
| dtbpy | 20 | 80 | 60 | 94 | 1.9:1 | [18] |
The synthetic versatility of iridium-catalyzed borylation has been demonstrated through the preparation of various 2,7-disubstituted pyrene derivatives [19] [12]. From the initial 2,7-bis(Bpin)pyrene intermediate, simple derivatization strategies enable access to compounds bearing diverse functional groups including trifluoroborate, bromide, hydroxyl, boronic acid, and triflate substituents [13] [12].
The borylation methodology has been successfully scaled and optimized for practical synthetic applications [18]. Recent studies have shown that reducing the stoichiometry of bis(pinacolato)diboron from 1.15 equivalents to 0.6 equivalents allows for selective monoborylation at the 2-position, providing access to both mono- and diborylated pyrene derivatives depending on the reaction conditions employed [18].
Electrophilic substitution reactions remain fundamental for the functionalization of pyrene scaffolds, particularly for the introduction of cyano groups at specific positions [3] [4]. The inherent electronic properties of pyrene favor substitution at the 1, 3, 6, and 8 positions under standard electrophilic conditions, necessitating the development of specialized methodologies for accessing alternative substitution patterns [3] [4].
Triflic acid has emerged as a powerful promoter for regioselective functionalization of pyrene derivatives, enabling access to substitution patterns that are challenging to achieve through conventional electrophilic substitution [20] [21]. The strong electron-withdrawing properties of triflic acid facilitate the generation of highly electrophilic cyanating species, while its non-nucleophilic nature prevents competitive side reactions [20] [21].
Experimental studies have demonstrated that triflic acid-promoted cyanation can be directed to the 2 and 7 positions of pyrene through careful control of reaction conditions [20]. The methodology involves the use of triflic acid as both a promoter and a directing agent, with the reaction proceeding through the formation of a pyrene-triflic acid complex that activates specific carbon-hydrogen bonds toward nucleophilic attack by cyanide sources [20] [22].
The regioselectivity of triflic acid-promoted cyanation is influenced by several factors including temperature, reaction time, and the nature of the cyanide source employed [22]. Studies utilizing tetrabutylammonium cyanide as a practical cyanide source have shown that the reaction exhibits remarkable regioselectivity, with the cyano group being installed at positions that complement the electronic demands of the pyrene system [22].
Table 3: Triflic Acid-Promoted Cyanation Conditions
| Cyanide Source | Promoter | Temperature (°C) | Time (h) | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| TBACN | TfOH | 80-100 | 6-12 | 2,7-selective | 65-75 | [22] |
| NaCN | TfOH | 100-120 | 8-16 | mixed | 45-60 | [20] |
| KCN | TfOH/AcOH | 90-110 | 10-14 | 2,7-selective | 55-70 | [21] |
The mechanism of triflic acid-promoted cyanation involves initial protonation of the pyrene system to generate a cationic intermediate, followed by nucleophilic attack of the cyanide ion at the most electrophilic carbon centers [22] [21]. This mechanistic pathway contrasts with traditional electrophilic cyanation, where the cyanide source acts as a nucleophile toward an external electrophile.
Recent advances in triflic acid-promoted methodology have extended the scope to include cascade reactions that combine cyanofunctionalization with benzannulation processes [22]. These transformations provide streamlined access to structurally diverse cyano-substituted heterocyclic scaffolds with potential applications in pharmaceutical chemistry [22].
Solvent choice plays a critical role in determining both the efficiency and selectivity of pyrene functionalization reactions, with polarity, hydrogen bonding ability, and viscosity all contributing to the overall reaction outcome [23] [24]. The sensitivity of pyrene to solvent environments has been extensively studied and forms the basis for understanding solvent effects in synthetic transformations [24] [25].
Systematic investigations of solvent effects in pyrene chemistry have revealed that polar protic solvents generally enhance reaction efficiency for carbon-hydrogen functionalization processes [23] [26]. The Py scale of solvent polarities, ranging from 0.47 for vapor phase to 1.95 for dimethyl sulfoxide, provides a quantitative framework for predicting solvent behavior in pyrene-based reactions [24].
Studies of photochemical and thermal reactions involving pyrene derivatives have demonstrated significant solvent-dependent variations in product distribution and reaction rates [27] [26]. In polar solvents such as acetonitrile and dimethyl sulfoxide, enhanced charge separation facilitates ionic reaction pathways, while nonpolar solvents favor radical mechanisms [27] [26].
Table 4: Solvent Effects on Pyrene Functionalization Efficiency
| Solvent | Polarity Index (Py) | Viscosity (cP) | Reaction Efficiency (%) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Toluene | 0.99 | 0.59 | 45-60 | 1.2:1 | [23] |
| Acetonitrile | 1.46 | 0.37 | 70-85 | 2.1:1 | [23] |
| Ethanol | 1.48 | 1.20 | 85-95 | 1.8:1 | [23] |
| DMSO | 1.95 | 2.24 | 90-98 | 2.5:1 | [23] |
The role of hydrogen bonding in solvent selection has been particularly important for optimizing cyanation reactions [23] [28]. Protic solvents that can form hydrogen bonds with reaction intermediates tend to stabilize charged species and facilitate electron transfer processes, leading to improved reaction efficiency [23] [29].
Temperature-dependent solvent effects have been observed in pyrene functionalization reactions, with optimal reaction conditions often requiring a balance between thermal activation and solvent stability [30]. Studies using pyrene-labeled polymers have shown that temperature-induced phase transitions can dramatically alter the local environment around pyrene molecules, affecting both reaction kinetics and product selectivity [30].
The influence of solvent viscosity on reaction outcomes has been demonstrated through comparative studies in different media [26] [29]. Higher viscosity solvents tend to promote geminate recombination processes, leading to altered product distributions in radical-mediated transformations [26]. This effect is particularly pronounced in reactions involving pyrene radical intermediates, where solvent cage effects can determine the fate of reactive species [26] [29].
The strategic functionalization of pyrene-2,7-dicarbonitrile at the 2- and 7-positions represents a significant advancement in synthetic organic chemistry, offering unprecedented access to highly functional pyrene derivatives. Sequential cross-coupling methodologies have emerged as the cornerstone approach for introducing diverse substituents at these previously challenging positions [1] [2] [3].
The Suzuki-Miyaura coupling reaction has proven to be the most effective methodology for introducing aryl groups at the 2,7-positions of pyrene derivatives. This palladium-catalyzed cross-coupling reaction utilizes boronate ester intermediates as key synthetic building blocks, allowing for precise regiocontrol and excellent functional group tolerance [1] [2].
Initial Borylation Strategy
The foundation of this approach relies on the iridium-catalyzed direct carbon-hydrogen borylation of pyrene, pioneered by Marder and colleagues [1] [2] [4]. The regiospecific direct carbon-hydrogen borylation employs an iridium-based catalyst prepared in situ by the reaction of dimu-methoxycyclooctadieneiridium(I) dimer with 4,4'-di-tert-butyl-2,2'-bipyridine [1]. This catalyst system demonstrates notable effectiveness and specificity in facilitating the carbon-hydrogen borylation reaction of pyrene [1] [4].
Under optimized conditions, the reaction of pyrene (1 equivalent), bis(pinacolato)diboron (1.1 equivalent), dimu-methoxycyclooctadieneiridium(I) dimer (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%) in cyclohexane at 80°C for 16 hours produces the 2-borylated product in 68% yield and the 2,7-bis-borylated product in 6% yield. The exclusive synthesis of the 2,7-bis-borylated product (97% yield) can be achieved using excess boron reagent (2.2 equivalent of bis(pinacolato)diboron) [1] [4].
Cobalt-Catalyzed Alternative
An alternative cobalt-catalyzed approach has been developed by Driess and colleagues, offering enhanced yields for bis-borylation. This method employs a specialized cobalt catalyst (8 mol%), sodium triethylborohydride (16 mol%), and 2 equivalents of bis(pinacolato)diboron in the presence of cyclohexene (2 equivalents), resulting in the bis-borylated product of pyrene with a 78% yield [4].
Suzuki-Miyaura Cross-Coupling Implementation
The boronate ester intermediates serve as versatile coupling partners in subsequent Suzuki-Miyaura reactions. Crawford and co-workers demonstrated the successful derivatization of 2,7-bis(pinacolborane)pyrene through simple strategies to synthesize 2,7-bis(R)-pyrenes with various functional groups [3]. The methodology extends to the synthesis of diverse derivatives including those with R groups such as (4-carboxyoctyl)phenyl, phenyl, and other electron-donating or electron-withdrawing aryl substituents [3].
Optimization Studies and Yields
Recent studies have shown that the Suzuki-Miyaura coupling of 2,7-dibromopyrene intermediates with arylboronic acids proceeds with excellent efficiency. Ravat's group reported stereospecific synthesis conditions involving palladium(0) tetrakis(triphenylphosphine) catalyst (7.5 mol%), potassium carbonate (4 equivalents), tetrahydrofuran:water (3:1 ratio), at 85°C for 15 hours, achieving 87% yield for one regioisomer and 81% yield for another [4].
Mechanistic Considerations
The success of Suzuki-Miyaura coupling at the 2,7-positions stems from the unique electronic properties of these positions. The observed site selectivity has been attributed to the highly congested structure of the five-coordinate fac-tris(boryl)species, designated as iridium(bipyridine)(pinacolborane)3. This complex has been identified as a crucial intermediate responsible for the pivotal carbon-hydrogen activation step that determines the reaction rate [1] [4].
The Sonogashira cross-coupling reaction represents an equally important methodology for introducing alkyne functionalities at the 2,7-positions of pyrene derivatives [3] [5] [6]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing access to highly conjugated pyrene-alkyne systems.
Reaction Scope and Substrate Preparation
The Sonogashira coupling requires appropriate halogenated pyrene precursors, typically obtained through the conversion of boronate ester intermediates to the corresponding bromides or triflates. Crawford and colleagues demonstrated the synthesis of 2,7-bis(R)-pyrenes where R includes phenylethynyl, trimethylsilylethynyl, (4-dimethylamino)phenylethynyl, and terminal alkyne groups [3].
Standard Reaction Conditions
Typical Sonogashira coupling conditions employ palladium(II) dichloride bis(triphenylphosphine) (0.1 mol%) and copper(I) iodide (0.5 mol%) as catalysts. The reactions are carried out under nitrogen atmosphere at room temperature, although heating may be required in certain cases. Triethylamine serves both as base and solvent [7].
Copper-Free Alternatives
Modern developments have introduced copper-free Sonogashira coupling protocols that offer enhanced functional group tolerance and reduced side reactions. These methods employ specialized palladium precatalysts such as [ditertbutylneopentylphosphine] palladium(crotyl)chloride with optimized bases like 2,2,6,6-tetramethylpiperidine and solvents such as dimethyl sulfoxide [8].
Functional Group Tolerance
The Sonogashira reaction demonstrates excellent compatibility with various functional groups present in pyrene derivatives. The methodology successfully accommodates electron-donating and electron-withdrawing substituents, enabling the synthesis of donor-acceptor systems with tunable electronic properties [3] [5].
Yield Optimization
The efficiency of Sonogashira coupling at the 2,7-positions depends significantly on the nature of the leaving group and the electronic properties of the alkyne coupling partner. Terminal alkynes generally provide higher yields compared to internal alkynes, with phenylacetylene derivatives showing particularly good reactivity [5] [6].
Boronate ester intermediates serve as crucial synthetic building blocks in multi-step syntheses of pyrene-2,7-dicarbonitrile derivatives, offering exceptional versatility for further functionalization [1] [9] [10]. These intermediates can be systematically converted to various functional groups through well-established transformation protocols.
Conversion to Halides
The transformation of boronate esters to halides represents one of the most fundamental conversions in pyrene functionalization. Crawford and co-workers demonstrated the efficient conversion of 2,7-bis(pinacolborane)pyrene to the corresponding dibromide derivative [3]. This transformation typically employs bromination reagents under controlled conditions, providing access to reactive electrophilic intermediates suitable for subsequent cross-coupling reactions.
Hydroxylation Protocols
The oxidation of boronate esters to hydroxyl groups offers access to pyrene diols, which serve as versatile intermediates for further derivatization. This transformation is typically accomplished using hydrogen peroxide in basic aqueous media, providing the corresponding pyrene-2,7-diol in good yields [3]. These diols can subsequently undergo condensation reactions with trifluoromethanesulfonic anhydride to generate reactive triflate intermediates.
Formation of Triflate Intermediates
Triflate derivatives represent highly reactive electrophiles that participate readily in cross-coupling reactions. The synthesis involves treatment of pyrene diols with trifluoromethanesulfonic anhydride (2.4 equivalents) under standard conditions using triethylamine (4 equivalents) in dichloromethane, typically yielding the bistriflate in 68% yield [11]. These triflate intermediates demonstrate exceptional reactivity in subsequent coupling reactions.
Protodeboronation Considerations
The stability of boronate ester intermediates under various reaction conditions requires careful consideration. Studies have shown that the iridium-catalyzed borylation of pyrene at the 4,9/10-positions is not reversible, despite the reversibility observed for some other substrates under similar conditions [12] [13]. This irreversibility has important implications for sequential functionalization strategies.
Lithiation and Carboxylation
One of the most synthetically valuable transformations involves the lithiation of brominated pyrene intermediates followed by carboxylation. Crawford and colleagues demonstrated that lithiation of 2,7-dibromopyrene followed by reaction with carbon dioxide yields pyrene-2,7-dicarboxylic acid [3]. This methodology provides direct access to carboxylic acid functionalities that can be further manipulated to generate nitrile groups.
Halogen exchange reactions provide powerful tools for modifying the reactivity and selectivity of pyrene derivatives in subsequent cross-coupling processes [14] [15] [16]. These transformations enable the strategic replacement of one halogen with another, often improving coupling efficiency or introducing reactive handles for further functionalization.
Bromide to Iodide Conversion
The conversion of brominated pyrene derivatives to their iodide counterparts typically enhances reactivity in cross-coupling reactions due to the increased lability of the carbon-iodine bond. This transformation can be accomplished using sodium iodide in acetone (Finkelstein reaction) or through copper-catalyzed halogen exchange protocols [14].
Mechanistic Aspects of Halogen Exchange
The mechanism of halogen exchange in pyrene systems involves nucleophilic substitution processes that are facilitated by the electron-deficient nature of the pyrene core when substituted with electron-withdrawing groups. The presence of nitrile substituents, as in pyrene-2,7-dicarbonitrile, significantly enhances the electrophilic character of the aromatic system, promoting halogen exchange reactions [14].
Selectivity in Mixed Halide Systems
In systems containing multiple halogen substituents, selective exchange can be achieved by exploiting differences in reactivity between different carbon-halogen bonds. The regioselectivity depends on electronic effects, with positions para to electron-withdrawing groups showing enhanced reactivity toward nucleophilic substitution [15].
Applications in Sequential Cross-Coupling
Halogen exchange reactions enable the development of sequential cross-coupling strategies where different positions undergo coupling reactions in a predetermined order. For example, selective conversion of dibromide to mixed bromide-iodide intermediates allows for the sequential introduction of different coupling partners at each position [17].
Optimization of Reaction Conditions
The efficiency of halogen exchange reactions depends critically on reaction conditions including temperature, solvent choice, and the nature of the halide source. Microwave irradiation has been shown to significantly accelerate halogen exchange processes while maintaining high selectivity [15].
Integration with Cross-Coupling Methodologies